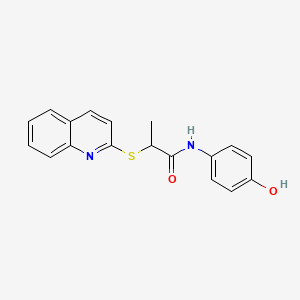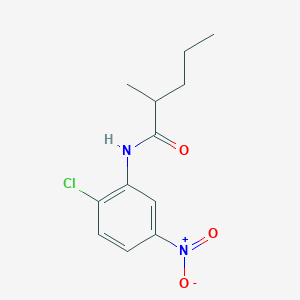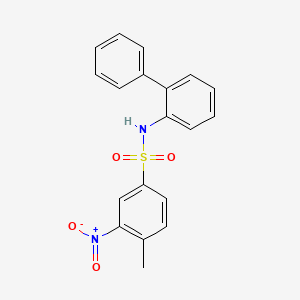![molecular formula C16H23NO4S B5033955 8-(mesitylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5033955.png)
8-(mesitylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(mesitylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane, commonly known as MSD, is a chemical compound that has been extensively studied for its potential applications in scientific research. MSD is a spirocyclic compound that contains a mesitylsulfonyl group and a spirocyclic nitrogen atom. It has been found to exhibit a range of interesting chemical and biological properties, making it a promising candidate for a wide range of applications.
Mecanismo De Acción
The mechanism of action of MSD is not fully understood, but it is thought to involve the inhibition of key enzymes in the body. Specifically, MSD has been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes that break down the neurotransmitter acetylcholine. By inhibiting these enzymes, MSD is thought to increase the levels of acetylcholine in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects
In addition to its potential applications in medicinal chemistry, MSD has also been found to exhibit a range of interesting biochemical and physiological effects. For example, it has been found to exhibit potent anti-inflammatory activity, making it a promising candidate for the treatment of inflammatory diseases such as arthritis. It has also been found to exhibit potent antioxidant activity, which can help to protect the body against oxidative stress and free radical damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MSD for use in lab experiments is its high purity and stability. MSD is a highly stable compound that can be easily synthesized and purified, making it a reliable and consistent research tool. However, one limitation of MSD is its relatively high cost, which can make it difficult to use in large-scale experiments.
Direcciones Futuras
There are a number of potential future directions for research on MSD. One area of interest is the development of new drugs based on the structure of MSD. By modifying the structure of MSD, it may be possible to create new drugs with improved potency and selectivity. Another area of interest is the development of new methods for synthesizing MSD, which could help to reduce the cost and increase the availability of this important research tool. Finally, further research is needed to fully understand the mechanism of action of MSD and its potential applications in a range of different fields.
Métodos De Síntesis
The synthesis of MSD is a multi-step process that involves the reaction of several different chemical reagents. The first step involves the reaction of mesitylene and chlorosulfonic acid to form mesitylsulfonyl chloride. This is then reacted with 1,2-diaminoethane to form the corresponding sulfonamide. The final step involves the reaction of the sulfonamide with epichlorohydrin to form MSD.
Aplicaciones Científicas De Investigación
MSD has been extensively studied for its potential applications in scientific research. One of the most promising applications of MSD is in the field of medicinal chemistry, where it has been found to exhibit a range of interesting biochemical and physiological effects. For example, MSD has been found to exhibit potent inhibitory activity against a range of enzymes, including acetylcholinesterase and butyrylcholinesterase. This makes it a promising candidate for the development of new drugs for the treatment of Alzheimer's disease and other neurological disorders.
Propiedades
IUPAC Name |
8-(2,4,6-trimethylphenyl)sulfonyl-1,4-dioxa-8-azaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4S/c1-12-10-13(2)15(14(3)11-12)22(18,19)17-6-4-16(5-7-17)20-8-9-21-16/h10-11H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCNTUWMIHZTJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCC3(CC2)OCCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![({2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethyl}thio)acetic acid](/img/structure/B5033888.png)
![5-[(2-chloroethyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5033899.png)
![1-methoxy-3-[4-(4-nitrophenoxy)butoxy]benzene](/img/structure/B5033909.png)

![2,2'-[(4-bromo-1,2-phenylene)bis(oxy)]diethanol](/img/structure/B5033917.png)
![4-methyl-4-(5-methyl-2-furyl)-N-[3-(trifluoromethyl)benzyl]-2-pentanamine](/img/structure/B5033924.png)
![2-[1-benzyl-2-oxo-2-(2,2,4,6,7-pentamethyl-1(2H)-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5033926.png)


![1-[5-(2-tert-butylphenoxy)pentyl]piperidine](/img/structure/B5033961.png)


![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-[3-(methylthio)propyl]piperidine](/img/structure/B5033975.png)
